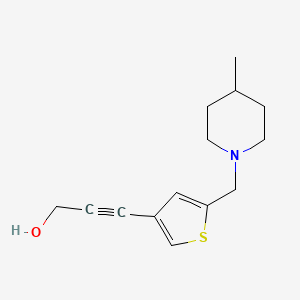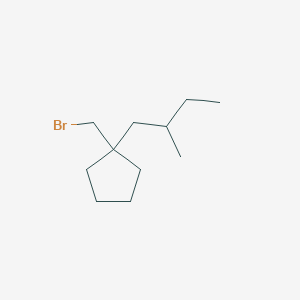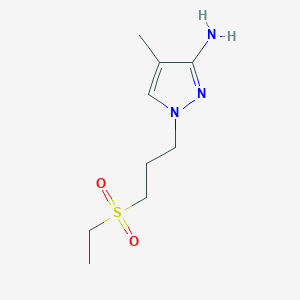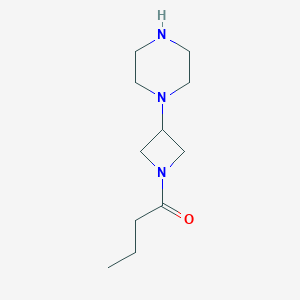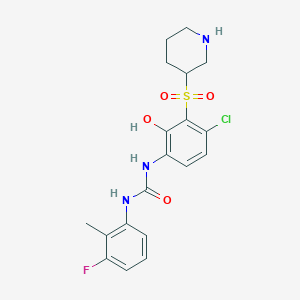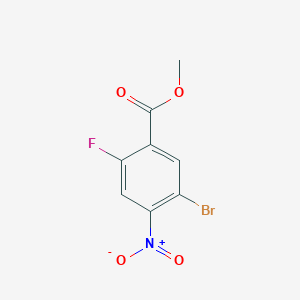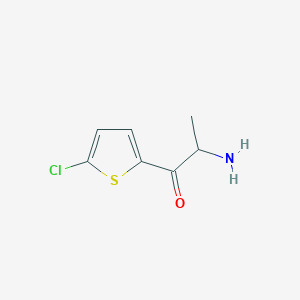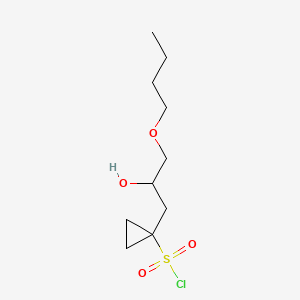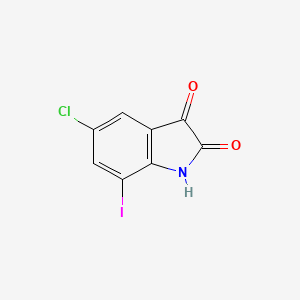
5-Chloro-7-iodoindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-iodoindoline-2,3-dione is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-iodoindoline-2,3-dione typically involves the iodination of 5-chloroindoline-2,3-dione. One common method includes the reaction of 5-chloroindoline-2,3-dione with iodine pentoxide (I2O5) in dimethyl sulfoxide (DMSO) at 80°C under air . The reaction proceeds until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-iodoindoline-2,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The indoline ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
5-Chloro-7-iodoindoline-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential antibacterial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It can be used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-iodoindoline-2,3-dione depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloroindoline-2,3-dione: Lacks the iodine atom but shares similar chemical properties and reactivity.
7-Iodoindoline-2,3-dione: Lacks the chlorine atom but has similar applications and reactivity.
5-Bromo-7-iodoindoline-2,3-dione: Similar structure with a bromine atom instead of chlorine, offering different reactivity and applications.
Uniqueness
5-Chloro-7-iodoindoline-2,3-dione is unique due to the presence of both chlorine and iodine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s potential for various applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C8H3ClINO2 |
|---|---|
Peso molecular |
307.47 g/mol |
Nombre IUPAC |
5-chloro-7-iodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClINO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) |
Clave InChI |
FOEZQGFSOYBSPX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C(=O)N2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


